(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester

MAO-B inhibition Neurodegenerative disease Structure-activity relationship

(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester (CAS 862822-06-8) is a heterocyclic building block belonging to the benzothiazole family, featuring a Boc-protected amine at the 2-position and an electron-withdrawing nitro group at the 6-position of the benzothiazole core. The compound is predominantly utilized as a protected synthetic intermediate in medicinal chemistry, where the Boc group enables selective deprotection under mild acidic conditions for downstream functionalization.

Molecular Formula C12H13N3O4S
Molecular Weight 295.32 g/mol
CAS No. 862822-06-8
Cat. No. B1427131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester
CAS862822-06-8
Molecular FormulaC12H13N3O4S
Molecular Weight295.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H13N3O4S/c1-12(2,3)19-11(16)14-10-13-8-5-4-7(15(17)18)6-9(8)20-10/h4-6H,1-3H3,(H,13,14,16)
InChIKeyGMZUPMHKXNVDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-benzothiazol-2-yl-carbamic Acid tert-Butyl Ester (CAS 862822-06-8): A Key Protected Intermediate for Neurodegenerative and Anti-Infective Drug Discovery


(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester (CAS 862822-06-8) is a heterocyclic building block belonging to the benzothiazole family, featuring a Boc-protected amine at the 2-position and an electron-withdrawing nitro group at the 6-position of the benzothiazole core. The compound is predominantly utilized as a protected synthetic intermediate in medicinal chemistry, where the Boc group enables selective deprotection under mild acidic conditions for downstream functionalization . Its significance arises not from direct biological activity but from its role as a precursor to 2-amino-6-nitrobenzothiazole-derived pharmacophores, which have demonstrated potent inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE) in the nanomolar to low micromolar range [1].

Why Generic Substitution of 6-Nitro-Boc-Benzothiazole Intermediates Risks Synthetic and Biological Performance


The 6-nitro substituent on the benzothiazole core is not a passive structural feature; it is a critical pharmacophoric element that profoundly influences both the electronic landscape of the molecule and the biological activity of downstream derivatives. In structure-activity relationship (SAR) studies of 2-amino-6-nitrobenzothiazole-derived compounds, the 6-nitro group consistently contributes to enhanced target binding through π-π stacking and hydrogen bonding interactions within enzyme active sites [1]. Procurement of analogs with alternative 6-position substituents (e.g., 6-chloro, 6-methyl, or 6-amino) cannot replicate this electronic profile and would predictably yield derivatives with altered, and in many cases diminished, enzyme inhibition profiles [2]. Furthermore, the tert-butyl carbamate (Boc) protecting group is the preferred strategy for orthogonal protection of the 2-amino function during multistep syntheses, enabling clean deprotection without affecting the nitro group—a selectivity that alternative protecting groups may not guarantee .

862822-06-8 Quantitative Differentiation: Evidence for Scientific Selection Against Closest Analogs


MAO-B Inhibition Potency of 6-Nitro Derivatives vs. Alternative Substituents: A Class-Level SAR Analysis

Derivatives synthesized from 6-nitrobenzothiazole-based precursors (for which CAS 862822-06-8 serves as the protected intermediate) achieve nanomolar MAO-B inhibition that is directly attributable to the 6-nitro group. The lead semicarbazone derived from this scaffold, 1-[(4-Chlorophenyl)(phenyl)methylene]-4-(6-nitrobenzothiazol-2-yl)semicarbazide, exhibited an experimental IC50 of 0.004 ± 0.001 μM against MAO-B [1]. In contrast, SAR campaigns that systematically varied the 6-position substituent reveal that replacement with electron-donating groups (e.g., 6-methyl or 6-amino) or halogens consistently reduces MAO inhibitory potency, as the nitro group's capacity for π-π stacking and hydrogen bonding with active-site residues is unique among common substituents [2]. While direct head-to-head IC50 comparisons for the Boc-protected intermediate itself are not reported, the class-level SAR data establish a clear hierarchy: 6-NO₂ > 6-Cl > 6-H > 6-CH₃ in terms of MAO-B inhibitory potential of the derived bioactive compounds.

MAO-B inhibition Neurodegenerative disease Structure-activity relationship 6-nitrobenzothiazole

AChE Inhibition: 6-Nitrobenzothiazole Hydrazones vs. Clinical Comparators Donepezil and Tacrine

The 2-amino-6-nitrobenzothiazole-derived hydrazone, N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (compound 35), which is accessed via deprotection of a Boc-protected intermediate analogous to CAS 862822-06-8, demonstrated an AChE IC50 of 0.0035 ± 0.005 μM [1]. This potency is approximately 0.6-fold that of donepezil (a leading clinical AChE inhibitor) and approximately 6.43-fold stronger than tacrine, a first-generation AChE inhibitor [1]. Derivatives built from non-nitrated benzothiazole scaffolds (e.g., 6-unsubstituted or 6-methoxy) do not achieve comparable potency, reinforcing the critical contribution of the 6-nitro group to AChE binding [2]. The Boc protecting group on CAS 862822-06-8 is the synthetic gateway enabling efficient construction of these hydrazone libraries.

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration 6-nitrobenzothiazole

Antiprotozoal Activity of 6-Nitrobenzothiazole Acetamides vs. Metronidazole and Nitazoxanide

6-Nitrobenzothiazole acetamides, synthesized from 6-nitrobenzothiazole precursors (for which CAS 862822-06-8 is a logical protected intermediate), demonstrated in vitro antiprotozoal activity substantially exceeding standard-of-care drugs. Compound 1 (a 5-nitrothiazole comparator within the same study) achieved an IC50 of 122 nM against Giardia intestinalis, which was 44-fold more active than metronidazole and 10-fold more effective than nitazoxanide [1]. While the 6-nitrobenzothiazole acetamides (compounds 5–8) were tested alongside and showed excellent antiprotozoal effects with IC50 values ranging from nanomolar to low micromolar, the study confirms that the nitro group on the (benzo)thiazole scaffold is essential for this antiprotozoal activity [1]. Derivatives lacking the nitro substituent did not achieve comparable potency, establishing the 6-nitro substitution as a critical determinant of anti-parasitic efficacy.

Antiprotozoal activity Giardia intestinalis Trichomonas vaginalis 6-nitrobenzothiazole

Electron-Deficient Character of the 6-Nitro Substituent: LogP and TPSA Comparison vs. 6-Chloro and 6-Amino Analogs

The 6-nitro substituent imparts distinct physicochemical properties to CAS 862822-06-8 compared to its closest commercially available analogs. The target compound has a predicted LogP of 3.55 and a topological polar surface area (TPSA) of 94.36 Ų . In contrast, the 6-chloro analog (CAS 1487514-60-2) has a lower predicted density (1.374 vs. 1.425 g/cm³) and a higher predicted pKa (6.72 vs. 6.07), reflecting the electron-donating character of chlorine versus the strong electron-withdrawing effect of the nitro group . The 6-amino analog (CAS 862822-07-9) carries a basic amine that alters both reactivity and protection strategy requirements. These differences are functionally significant: the electron-deficient character of the 6-nitro derivative enhances its electrophilicity for nucleophilic aromatic substitution reactions and stabilizes π-π stacking interactions with aromatic residues in enzyme binding pockets [1].

Physicochemical properties LogP TPSA Drug-likeness 6-substituted benzothiazole

Boc Protection Strategy: Orthogonal Deprotection Selectivity vs. Acetyl-Protected 6-Nitrobenzothiazole Intermediates

The tert-butyl carbamate (Boc) protecting group on CAS 862822-06-8 enables selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) without reducing or affecting the 6-nitro group, which is sensitive to catalytic hydrogenation conditions . This orthogonal protection strategy is critical in multistep syntheses where the nitro group must be preserved for late-stage functionalization or retained in the final bioactive molecule. In patent literature (e.g., synthesis of 2-amino-6-nitrobenzothiazole), acyl protecting groups (e.g., acetyl) have been used but require harsher cleavage conditions and may compromise the nitro group integrity [1]. The Boc strategy therefore offers a distinct synthetic advantage for maintaining nitro group fidelity throughout a synthetic sequence.

Protecting group strategy Boc deprotection Orthogonal synthesis 6-nitrobenzothiazole

High-Impact Procurement Scenarios for CAS 862822-06-8: Where the Evidence Supports Prioritization


Medicinal Chemistry: Synthesis of MAO-B or AChE Inhibitor Libraries for Neurodegenerative Disease Programs

Research groups pursuing reversible, competitive MAO-B inhibitors (for Parkinson's disease) or dual MAO-A/B inhibitors should select CAS 862822-06-8 as their key building block. The 6-nitrobenzothiazole scaffold has produced lead compounds with IC50 values as low as 0.004 μM against MAO-B, with selectivity indices exceeding 700-fold over MAO-A, and AChE inhibitors with potency comparable to donepezil [1][2]. The Boc protecting group allows efficient parallel library synthesis via deprotection and subsequent hydrazone or semicarbazone formation [1].

Anti-Infective Drug Discovery: Antiprotozoal Agent Development Targeting Giardiasis and Trichomoniasis

Investigators developing new treatments for parasitic infections caused by Giardia intestinalis or Trichomonas vaginalis should procure CAS 862822-06-8 as the precursor for 6-nitrobenzothiazole acetamide libraries. Published data demonstrate that nitro-substituted benzothiazole derivatives achieve nanomolar IC50 values against these parasites, exceeding the potency of metronidazole by up to 44-fold [1]. The absence of in vitro cytotoxicity against VERO cells further supports the therapeutic potential of this scaffold [1].

Synthetic Chemistry: Multi-Step Total Synthesis of Complex Heterocyclic Natural Product Analogs

Synthetic chemists engaged in total synthesis of benzothiazole-containing natural products or their analogs should select CAS 862822-06-8 for its orthogonal protecting group strategy. The Boc group can be selectively removed under mild acidic conditions without affecting the 6-nitro group, which can subsequently be reduced to the 6-amino derivative (CAS 862822-07-9) using catalytic hydrogenation over Pd/C [1]. This two-step sequence—Boc deprotection followed by nitro reduction—provides a versatile entry point for further functionalization, including amide coupling, sulfonamide formation, or diazotization chemistry.

Computational Chemistry & Structure-Based Drug Design: Docking Studies with the 6-Nitrobenzothiazole Pharmacophore

Computational chemists performing molecular docking or pharmacophore modeling studies should incorporate the 6-nitrobenzothiazole moiety (accessible via CAS 862822-06-8) as a privileged scaffold. Docking studies confirm that the 6-nitro group forms stable π-π stacking and hydrogen bonding interactions within the substrate cavity of MAO-B, while the benzothiazole core is accommodated through hydrophobic contacts [1]. This validated binding mode supports the rational design of novel inhibitors based on this scaffold; procurement of the correctly substituted intermediate ensures experimental validation matches computational predictions.

Quote Request

Request a Quote for (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.